

# NMR and mass spectrometry of 2-(1-Aminocyclobutyl)ethan-1-ol

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## Compound of Interest

Compound Name: 2-(1-Aminocyclobutyl)ethan-1-ol

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An Application Note for the Structural Elucidation of **2-(1-Aminocyclobutyl)ethan-1-ol** using NMR and Mass Spectrometry

## Abstract

This application note provides a comprehensive technical guide for the structural characterization of **2-(1-aminocyclobutyl)ethan-1-ol** (CAS No: 1132814-49-3), a valuable building block in modern drug discovery and development.<sup>[1]</sup> We present detailed, field-proven protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies are designed for researchers, chemists, and quality control scientists, emphasizing not just the procedural steps but the underlying scientific rationale. This guide includes protocols for sample preparation, data acquisition parameters, and an in-depth analysis of expected spectral data, including predicted NMR chemical shifts and mass fragmentation pathways.

## Introduction

**2-(1-Aminocyclobutyl)ethan-1-ol** is a bifunctional organic compound featuring a primary amine on a quaternary carbon within a cyclobutane ring and a primary alcohol. Its unique sterically hindered amine and flexible hydroxyethyl side chain make it a significant component in the synthesis of novel chemical entities, particularly in the development of PROTACs and other targeted protein degraders. Given its role in pharmaceutical development, unambiguous structural confirmation and purity assessment are critical.

High-resolution analytical techniques such as NMR spectroscopy and mass spectrometry are indispensable for this purpose. NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation analysis. This document serves as a practical guide to applying these techniques for the robust characterization of this important molecule.

## Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The protocols and interpretations below are tailored for the specific structural features of **2-(1-aminocyclobutyl)ethan-1-ol**.

### Causality Behind Experimental Choices

The choice of solvent and concentration is paramount for acquiring high-quality NMR spectra. For **2-(1-aminocyclobutyl)ethan-1-ol**, which contains both a basic amine and a polar alcohol, solvent selection impacts the chemical shifts and visibility of the exchangeable -NH<sub>2</sub> and -OH protons. Deuterated chloroform (CDCl<sub>3</sub>) is a common starting point, but its slightly acidic nature can sometimes broaden the amine signals.<sup>[2]</sup> Deuterated methanol (CD<sub>3</sub>OD) or dimethyl sulfoxide (DMSO-d<sub>6</sub>) are excellent alternatives that can improve signal shape through hydrogen bonding. For definitive identification of N-H and O-H protons, exchange with deuterium oxide (D<sub>2</sub>O) is an invaluable technique, as it replaces these protons with deuterium, causing their signals to disappear from the <sup>1</sup>H NMR spectrum.<sup>[3][4]</sup>

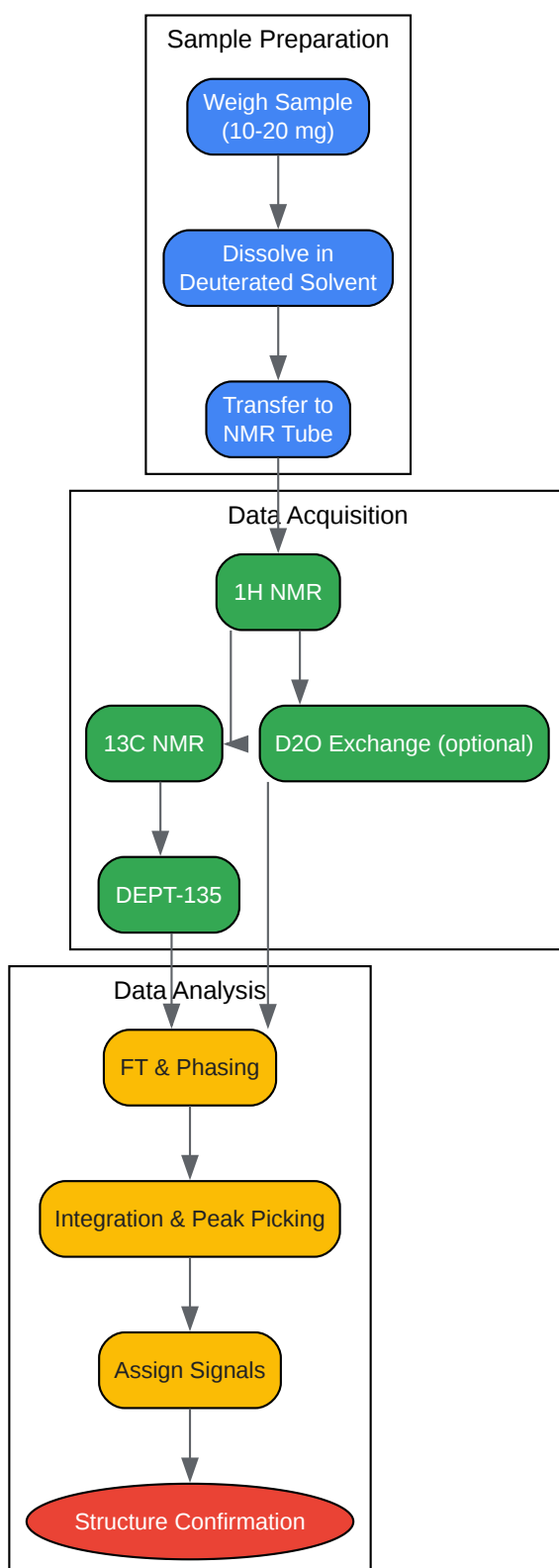
### Protocol: NMR Sample Preparation

This protocol is designed to yield a sample concentration suitable for both <sup>1</sup>H and <sup>13</sup>C NMR experiments on a standard 400-600 MHz spectrometer.

- **Weighing the Sample:** Accurately weigh 10-20 mg of **2-(1-aminocyclobutyl)ethan-1-ol** for a standard <sup>1</sup>H and <sup>13</sup>C NMR analysis.<sup>[5][6]</sup> For <sup>13</sup>C spectra with a limited sample, a higher concentration (50-100 mg) may be necessary to reduce acquisition time.<sup>[2][6]</sup>

- **Solvent Selection:** Choose an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ). Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample.[\[6\]](#)
- **Dissolution:** Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for achieving good magnetic field homogeneity (shimming).[\[7\]](#)
- **Filtration (If Necessary):** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[\[6\]](#)
- **Transfer:** Transfer the clear solution to the NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly with the sample identification.[\[8\]](#)
- **$\text{D}_2\text{O}$  Exchange (Optional):** After acquiring an initial  $^1\text{H}$  NMR spectrum, add 1-2 drops of  $\text{D}_2\text{O}$  to the NMR tube, shake gently, and re-acquire the spectrum to identify the  $-\text{NH}_2$  and  $-\text{OH}$  proton signals.

## Workflow: From Sample to Structure



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Caption: NMR experimental workflow for **2-(1-aminocyclobutyl)ethan-1-ol**.

## Predicted NMR Spectra and Interpretation

The molecular structure of **2-(1-aminocyclobutyl)ethan-1-ol** is  $C_6H_{13}NO$ , with a molecular weight of 115.176 g/mol. [1][9] The following tables summarize the predicted  $^1H$  and  $^{13}C$  NMR data in a typical solvent like  $CDCl_3$ . Chemical shifts are referenced to TMS ( $\delta = 0.00$  ppm).

Table 1: Predicted  $^1H$  NMR Data

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Integration	Notes
-OH	1.0 - 3.0	broad singlet	1H	Position and shape are concentration/solvent dependent. Disappears with $D_2O$ .
-NH <sub>2</sub>	1.0 - 2.5	broad singlet	2H	Position and shape are concentration/solvent dependent. Disappears with $D_2O$ . [10][11]
-CH <sub>2</sub> OH	~3.70	triplet	2H	Deshielded by the adjacent hydroxyl group.
-CH <sub>2</sub> CH <sub>2</sub> OH	~1.85	triplet	2H	Coupled to both the -CH <sub>2</sub> OH and the cyclobutyl ring protons.
Cyclobutyl -CH <sub>2</sub> - (3 pairs)	1.7 - 2.2	multiplet	6H	Complex, overlapping multiplets due to restricted rotation and diastereotopicity.

Table 2: Predicted  $^{13}\text{C}$  NMR Data

Carbon Assignment	Predicted $\delta$ (ppm)	DEPT-135 Phase	Notes
-CH <sub>2</sub> OH	~60.5	Positive (CH <sub>2</sub> )	Carbon attached to the electronegative oxygen atom.
C-NH <sub>2</sub> (quaternary)	~55.0	No Signal	Quaternary carbon, typically a weaker signal.
-CH <sub>2</sub> CH <sub>2</sub> OH	~38.0	Positive (CH <sub>2</sub> )	
Cyclobutyl -CH <sub>2</sub> - (3 carbons)	25.0 - 35.0	Positive (CH <sub>2</sub> )	Three distinct signals expected for the cyclobutane methylene carbons.

## Part II: Mass Spectrometry (MS)

Mass spectrometry is a powerful complementary technique to NMR, providing rapid confirmation of molecular weight and key structural information through fragmentation analysis.

### Rationale for ESI-MS

Electrospray Ionization (ESI) is the method of choice for a polar, non-volatile molecule like **2-(1-aminocyclobutyl)ethan-1-ol**.<sup>[12][13]</sup> It is a "soft" ionization technique that typically generates protonated molecular ions  $[\text{M}+\text{H}]^+$  with minimal in-source fragmentation, making it ideal for determining the molecular weight.<sup>[12]</sup> Analysis in positive ion mode is preferred due to the presence of the basic amine group, which is readily protonated. The addition of a small amount of acid (e.g., formic acid) to the mobile phase enhances protonation and improves signal intensity.<sup>[14]</sup>

### Protocol: ESI-MS Sample Preparation and Acquisition

- **Stock Solution:** Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.

- Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS).[15]
- Instrument Parameters (Positive Ion Mode):
  - Ionization Mode: ESI+
  - Capillary Voltage: 3.5 - 4.5 kV
  - Drying Gas (N<sub>2</sub>): Flow rate and temperature optimized for desolvation (e.g., 8-12 L/min, 300-350 °C).
  - Nebulizer Pressure: 30-50 psi
  - Mass Range: Scan from m/z 50 to 200.

## Predicted Mass Spectrum and Fragmentation

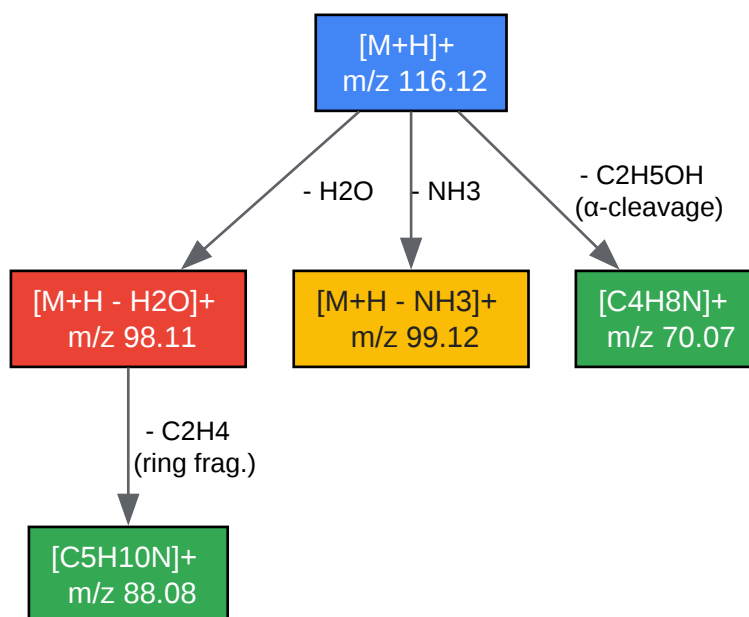
The molecule adheres to the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass (115 Da).[10] The primary ion observed in the full scan ESI-MS spectrum will be the protonated molecule.

Table 3: Expected Ions in ESI-MS and MS/MS Analysis

m/z (monoisotopic)	Proposed Fragment Ion	Notes
116.123	$[\text{C}_6\text{H}_{14}\text{NO}]^+$	Protonated molecular ion, $[\text{M}+\text{H}]^+$ . Base peak in full scan.
99.122	$[\text{C}_6\text{H}_{15}\text{N}]^+$	Loss of ammonia $[\text{M}+\text{H} - \text{NH}_3]^+$ .
98.112	$[\text{C}_6\text{H}_{12}\text{N}]^+$	Loss of water $[\text{M}+\text{H} - \text{H}_2\text{O}]^+$ . A common loss for alcohols.[16]
88.076	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Loss of ethene from the cyclobutane ring after ring opening.
70.065	$[\text{C}_4\text{H}_8\text{N}]^+$	$\alpha$ -cleavage, loss of the ethanol group.

## Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathways for the protonated **2-(1-aminocyclobutyl)ethan-1-ol** upon collision-induced dissociation (CID) in an MS/MS experiment.



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Caption: Predicted ESI-MS/MS fragmentation of **2-(1-aminocyclobutyl)ethan-1-ol**.

## Conclusion

The orthogonal application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of **2-(1-aminocyclobutyl)ethan-1-ol**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the carbon-hydrogen framework and the presence of key functional groups, while high-resolution ESI-MS validates the elemental composition and molecular weight. The protocols and interpretive guides detailed in this note offer a reliable framework for researchers in pharmaceutical development and chemical synthesis to ensure the identity and quality of this important molecular building block.

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